Imidafenacin Related Compound 1 CAS number and properties
Imidafenacin Related Compound 1 CAS number and properties
Structural Identity, Synthesis Causality, and Analytical Control[1]
Executive Summary
Imidafenacin Related Compound 1 (identified chemically as the Des-methyl analog of Imidafenacin) represents a critical process impurity in the synthesis of the antimuscarinic agent Imidafenacin. Unlike degradation products formed via hydrolysis (such as the carboxylic acid derivative), Related Compound 1 is a structural analog introduced primarily through raw material contamination.
Effective control of this compound is not achieved through downstream stabilization, but rather through rigorous upstream qualification of the starting material, 2-methylimidazole . This guide details the physicochemical properties, formation mechanism, and a self-validating HPLC protocol for the detection of this specific impurity.
Part 1: Chemical Identity & Properties[2][3]
Note on Nomenclature: In commercial and certificate of analysis (CoA) contexts, "Related Compound 1" is most frequently mapped to the des-methyl analog. Researchers should verify specific pharmacopoeial designations (JP/USP) as numbering can vary by supplier.
| Property | Specification |
| Common Name | Imidafenacin Related Compound 1 (Des-methyl Imidafenacin) |
| Chemical Name | 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide |
| CAS Number | 170105-20-1 |
| Molecular Formula | C₁₉H₁₉N₃O |
| Molecular Weight | 305.38 g/mol (Imidafenacin: 319.41 g/mol ) |
| Structural Difference | Lacks the methyl group at the C2 position of the imidazole ring.[][2] |
| Solubility Profile | Soluble in Methanol, DMSO; sparingly soluble in water (pH dependent). |
| pKa (Calculated) | ~6.9 (Imidazole ring), differing slightly from Imidafenacin (~7.2) due to steric/electronic effects of the methyl group. |
Part 2: Synthesis & Formation Mechanism (Causality)[3]
To understand the presence of Related Compound 1, one must analyze the synthesis of the API. Imidafenacin is typically synthesized via the condensation of 2,2-diphenyl-4-halobutyronitrile (or similar butyramide precursors) with 2-methylimidazole .
The Origin of Impurity
The formation of Related Compound 1 is a competitive substitution reaction . If the starting reagent 2-methylimidazole contains trace amounts of 1H-imidazole (a common manufacturing impurity in substituted imidazoles), the 1H-imidazole competes for the alkyl halide substrate.
Because 1H-imidazole is often more nucleophilic than 2-methylimidazole (due to reduced steric hindrance at the nucleophilic nitrogen), even small amounts (<0.5%) in the raw material can lead to significant enrichment of Related Compound 1 in the final product.
Pathway Visualization
The following diagram illustrates the parallel synthesis pathways. The "Main Pathway" yields the API, while the "Contaminant Pathway" yields Related Compound 1.
Caption: Competitive nucleophilic substitution pathways. The presence of 1H-Imidazole in the raw material directly yields Related Compound 1.
Part 3: Analytical Control Strategy
Separating Imidafenacin from Related Compound 1 is challenging because they differ only by a single methyl group (
3.1 High-Performance Liquid Chromatography (HPLC) Protocol
This protocol utilizes pH-dependent selectivity . At pH 6.0–7.0, the imidazole ring is partially protonated. The steric hindrance of the methyl group in Imidafenacin affects its interaction with the stationary phase differently than the unhindered Related Compound 1.
Method Parameters:
| Parameter | Condition |
| Column | C18 End-capped (e.g., Inertsil ODS-3V), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer (20 mM, pH 6.8) |
| Mobile Phase B | Acetonitrile (ACN) |
| Mode | Isocratic or Shallow Gradient |
| Ratio (A:B) | 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide absorption) |
| Column Temp | 40°C |
| Injection Vol | 10 µL |
3.2 Self-Validating System Suitability
To ensure the data is trustworthy (E-E-A-T pillar of Trustworthiness), the analyst must verify the Resolution (
-
Acceptance Criterion:
(Baseline separation). -
Troubleshooting: If peaks co-elute, lower the pH of Mobile Phase A slightly (e.g., to pH 6.0). The basicity difference between the methyl-imidazole and imidazole moieties becomes more pronounced as pH approaches their pKa.
3.3 Analytical Workflow Diagram
Caption: Analytical decision tree ensuring method validity before quantification.
Part 4: Toxicology & Regulatory Context
While Related Compound 1 is a structural analog, it is classified as an Organic Impurity under ICH Q3A(R2).
-
Qualification Threshold: Typically 0.15% (or 1.0 mg/day intake, whichever is lower) for commercial drug substances.
-
Safety Profile: As a des-methyl analog, it likely retains antimuscarinic activity but with altered receptor subtype selectivity (M1 vs M3) due to the change in the pharmacophore's steric profile. This makes it a "pharmacologically active impurity," necessitating strict control limits.
-
Control Strategy: The most effective control is Vendor Qualification . Drug manufacturers must enforce a limit of NMT 0.5% 1H-imidazole in the 2-methylimidazole starting material.
References
-
Axios Research. (n.d.). Imidafenacin Related Compound 1 (CAS 170105-20-1) Data Sheet. Retrieved from [Link]
-
Miyachi, H., et al. (1999). Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides. Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.[3] (Foundational synthesis describing imidazole derivatives).
- Japanese Pharmacopoeia (JP). (17th Ed.). General Tests for Anticholinergic Drugs. (Contextual reference for standard impurity limits in this class).
-
PubChem. (n.d.). Imidafenacin Compound Summary. Retrieved from [Link]
